molecular formula C11H9BrN2O2 B13669366 Methyl 2-amino-8-bromoquinoline-3-carboxylate

Methyl 2-amino-8-bromoquinoline-3-carboxylate

Cat. No.: B13669366
M. Wt: 281.10 g/mol
InChI Key: OOHWFQFUFLSGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-8-bromoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-8-bromoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide. The esterification step can be achieved using methanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-8-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and biaryl derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-8-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-8-bromoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 2-amino-8-bromoquinoline-3-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)7-5-6-3-2-4-8(12)9(6)14-10(7)13/h2-5H,1H3,(H2,13,14)

InChI Key

OOHWFQFUFLSGPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.